A Technical Guide to 2-Bromo-4-formyl-6-methoxyphenyl acetate: A Specialized Chemical Intermediate
A Technical Guide to 2-Bromo-4-formyl-6-methoxyphenyl acetate: A Specialized Chemical Intermediate
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical overview of 2-Bromo-4-formyl-6-methoxyphenyl acetate, a specialized aromatic compound primarily utilized as a versatile intermediate in multi-step organic synthesis. Due to its specific arrangement of functional groups—a reactive bromine atom, an aldehyde, a methoxy group, and a protected phenol—this molecule serves as a valuable building block for constructing more complex molecular architectures relevant to medicinal chemistry and materials science.
Core Properties and Identification
2-Bromo-4-formyl-6-methoxyphenyl acetate is a polysubstituted benzene derivative. Its key physical and chemical identifiers are summarized below, compiled from chemical supplier data and public chemical databases.[1][2]
| Property | Value | Source |
| IUPAC Name | (2-bromo-4-formyl-6-methoxyphenyl) acetate | PubChem[2] |
| Synonyms | Acetic Acid 2-Bromo-4-formyl-6-methoxyphenyl Ester, 4-Acetoxy-3-bromo-5-methoxybenzaldehyde | TCI Chemicals[1] |
| CAS Number | 308088-29-1 | TCI Chemicals[1] |
| Molecular Formula | C₁₀H₉BrO₄ | PubChem[2] |
| Molecular Weight | 273.08 g/mol | |
| Appearance | White to off-white crystalline powder | TCI Chemicals[1] |
| Melting Point | 85.0 to 89.0 °C | TCI Chemicals[1] |
| Purity | >98.0% (GC) | TCI Chemicals[1] |
Chemical Structure
The molecule's structure is defined by a central benzene ring with five substituents. The strategic placement of these groups dictates its reactivity and utility in synthesis.
Caption: Chemical structure of 2-Bromo-4-formyl-6-methoxyphenyl acetate.
Synthesis and Reactivity Profile
While specific, peer-reviewed synthesis procedures for this exact molecule are not widely published, its structure suggests a logical synthetic pathway originating from commercially available precursors like 4-hydroxy-3-methoxybenzaldehyde (vanillin).
Proposed Synthesis Workflow
A plausible synthesis involves two key steps: protection of the hydroxyl group followed by regioselective bromination.
-
Acetylation (Protection): The phenolic hydroxyl group of a precursor like vanillin is protected as an acetate ester. This is a standard procedure to prevent unwanted side reactions at this position during subsequent steps. This is typically achieved by reacting the phenol with acetic anhydride in the presence of a base catalyst.
-
Regioselective Bromination: The resulting acetate is then brominated. The methoxy (-OCH₃) and acetoxy (-OAc) groups are ortho-, para-directing. The position ortho to the acetoxy group and meta to the formyl group is sterically accessible and electronically activated, making it the likely site for electrophilic aromatic substitution by bromine. This reaction can be performed using reagents like N-Bromosuccinimide (NBS) or bromine in a suitable solvent like acetic acid.[3]
Caption: Proposed two-step synthesis workflow.
Reactivity and Role as a Synthetic Intermediate
The utility of this compound stems from the distinct reactivity of its functional groups:
-
Aryl Bromide: The bromine atom is the primary reactive site for forming new carbon-carbon or carbon-heteroatom bonds. It is an ideal handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination. This allows for the introduction of a wide variety of substituents at this position.
-
Aldehyde (Formyl Group): The aldehyde is susceptible to nucleophilic attack and can be readily transformed into other functional groups. Common reactions include oxidation to a carboxylic acid, reduction to an alcohol, reductive amination to form amines, or used in Wittig-type reactions to form alkenes.
-
Acetate Ester: The acetate group serves as a stable protecting group for the phenol. It can be easily removed (deprotected) under basic or acidic conditions to reveal the free hydroxyl group, which can then be used in subsequent reactions, such as etherification.
-
Methoxy Group: The electron-donating methoxy group influences the electronic properties of the aromatic ring, affecting the reactivity of the other functional groups.
Applications in Research and Development
2-Bromo-4-formyl-6-methoxyphenyl acetate is not typically an end-product but rather a key building block. Its trifunctional nature (handle for coupling, modifiable aldehyde, and protected phenol) makes it a valuable intermediate in the synthesis of complex molecules.[4]
-
Medicinal Chemistry: This scaffold is useful for generating libraries of compounds for drug discovery. By sequentially or orthogonally reacting the different functional groups, chemists can systematically explore the chemical space around this core structure to develop novel therapeutic agents. For instance, related bromo-phenylacetic acid derivatives are used in synthesizing anti-inflammatory drugs and natural products like Combretastatin A-4.[3][4]
-
Organic Synthesis: In a broader synthetic context, it serves as a precursor for highly substituted aromatic compounds that would be difficult to synthesize through other means.[4]
Caption: Role as a multi-functional intermediate in synthesis.
Safety, Handling, and Storage
As with any laboratory chemical, 2-Bromo-4-formyl-6-methoxyphenyl acetate must be handled with appropriate care. The toxicological properties of this specific compound have not been fully investigated.[5] Information is derived from safety data sheets (SDS) for this or structurally similar compounds.[6][7]
Hazard Identification
-
May cause skin, eye, and respiratory tract irritation.[5][6][7]
-
May cause an allergic skin reaction.[5]
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[5][6] Ensure safety showers and eyewash stations are readily accessible.[6]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[5][6][7]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and protective clothing to prevent skin contact.[5][6][7]
-
Respiratory Protection: Avoid breathing dust. If ventilation is inadequate, use a NIOSH/MSHA-approved respirator.[7]
-
-
Hygiene: Wash hands thoroughly after handling.[6] Do not eat, drink, or smoke in the laboratory.[6]
Storage
-
Store in a cool, dry, and well-ventilated place away from incompatible materials.[5][7] Some suppliers recommend refrigerated storage.[7]
Disposal
-
Dispose of contents and container in accordance with all federal, state, and local regulations.[5][6] This may involve dissolving the material in a combustible solvent and burning it in a chemical incinerator.[5]
Spectral Data
-
¹H NMR: Protons on the aromatic ring would appear as distinct signals in the aromatic region. Signals for the acetate methyl group (~2.3 ppm), the methoxy group (~3.9 ppm), and the aldehyde proton (~9.8-10.0 ppm) would be expected in their characteristic regions.
-
¹³C NMR: Signals for the carbonyl carbons of the acetate and aldehyde groups would be downfield. Distinct signals for each of the six aromatic carbons and the methyl carbons of the acetate and methoxy groups would also be present.
-
IR Spectroscopy: Characteristic peaks would include a strong C=O stretch for the aldehyde (~1700 cm⁻¹), another C=O stretch for the acetate ester (~1760 cm⁻¹), and C-O stretches for the ether and ester groups.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak and a characteristic isotopic pattern (M, M+2) due to the presence of the bromine atom.
References
-
PubChem . 2-bromo-4-formyl-6-methoxyphenyl acetate Compound Summary. [Link]
-
PubChem . Ethyl 2-(2-bromo-4-formyl-6-methoxyphenyl)acetate Compound Summary. [Link]
-
PubChem . 2-(2-Bromo-4-formyl-6-methoxyphenyl)acetic acid Compound Summary. [Link]
-
Wu, X. et al. Palladium-Catalyzed Carbonylative Addition of Aryl Bromides to Arylalkynes - Supporting Information. Organic Letters. [Link]
-
PubChem . Ethyl 2-(2-bromo-6-formyl-4-methoxyphenyl)acetate Compound Summary. [Link]
-
Beilstein Journals . Supplementary Information for Organic Synthesis. [Link]
-
T. S. Cameron et al. (2011) . 2-(3-Bromo-4-methoxyphenyl)acetic acid. Acta Crystallographica Section E. [Link]
Sources
- 1. 2-Bromo-4-formyl-6-methoxyphenyl Acetate | 308088-29-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. PubChemLite - 2-bromo-4-formyl-6-methoxyphenyl acetate (C10H9BrO4) [pubchemlite.lcsb.uni.lu]
- 3. 2-(3-Bromo-4-methoxyphenyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. matrixscientific.com [matrixscientific.com]
- 6. chemscene.com [chemscene.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
